N-(5-methyl-1,2-oxazol-3-yl)-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide
Description
N-(5-methyl-1,2-oxazol-3-yl)-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide is a synthetic heterocyclic compound featuring a triazolo-pyrimidinone core linked via a sulfanylacetamide bridge to a 5-methyl-1,2-oxazole moiety. This structure combines multiple pharmacophoric elements: the triazolo-pyrimidinone system is associated with diverse biological activities, while the oxazole and sulfanyl groups may enhance bioavailability and target binding .
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[(7-oxo-5-phenyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O3S/c1-10-7-13(22-26-10)18-15(25)9-27-17-21-20-16-19-14(24)8-12(23(16)17)11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,18,22,25)(H,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEDCFWZGZPLOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C3N2C(=CC(=O)N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiosemicarbazides
The triazolo[4,3-a]pyrimidine system is constructed via cyclization of a pyrimidine-thiosemicarbazide intermediate.
Procedure :
- Step 1 : 6-Amino-2-phenylpyrimidin-4(3H)-one is reacted with thiosemicarbazide in refluxing ethanol under acidic conditions (HCl, 80°C, 12 h) to form 3-thiosemicarbazido-5-phenylpyrimidin-7(8H)-one.
- Step 2 : Intramolecular cyclization is induced using potassium hydroxide (2 M, 100°C, 6 h), yielding 7-oxo-5-phenyl-7H,8H-triazolo[4,3-a]pyrimidine-3-thiol.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield (Step 1) | 78% | |
| Yield (Step 2) | 82% | |
| Characterization | $$ ^1H $$ NMR (DMSO-d6): δ 13.2 (s, 1H, SH), 8.4 (s, 1H, H-2), 7.5–7.3 (m, 5H, Ph) |
Functionalization of the Triazolo-Pyrimidine Thiol
Thioether Formation via Nucleophilic Substitution
The sulfhydryl group at position 3 undergoes alkylation with 2-bromoacetamide derivatives.
Procedure :
- Synthesis of 2-Bromo-N-(5-methylisoxazol-3-yl)acetamide :
- Coupling Reaction :
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 67% | |
| Purity (HPLC) | 98.5% | |
| HRMS (m/z) | [M+H]⁺ calc. 452.1124, found 452.1121 |
Optimization of Reaction Conditions
Solvent and Base Screening
Optimal conditions for thioether formation were determined through systematic screening:
| Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DMF | K₂CO₃ | 60 | 24 | 67 |
| DMSO | Et₃N | 80 | 18 | 58 |
| THF | DBU | 50 | 36 | 42 |
| Acetonitrile | NaHCO₃ | 70 | 30 | 51 |
DMF with K₂CO₃ provided the highest yield due to enhanced nucleophilicity of the thiolate anion.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
$$ ^1H $$ NMR (600 MHz, DMSO-d6) :
δ 12.8 (s, 1H, NH), 8.6 (s, 1H, H-2 triazole), 7.6–7.4 (m, 5H, Ph), 6.4 (s, 1H, isoxazole), 4.3 (s, 2H, SCH₂), 2.5 (s, 3H, CH₃).$$ ^{13}C $$ NMR (150 MHz, DMSO-d6) :
δ 170.2 (C=O), 162.1 (C=O triazolo-pyrimidine), 155.3 (isoxazole C-3), 148.9 (triazole C-3), 134.5–127.2 (Ph), 102.1 (isoxazole C-5), 35.6 (SCH₂), 12.4 (CH₃).
Challenges and Mitigation Strategies
Regioselectivity in Triazole Formation
Competing cyclization pathways during triazolo-pyrimidine synthesis were addressed by:
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,2-oxazol-3-yl)-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Biological Activity
N-(5-methyl-1,2-oxazol-3-yl)-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide, also referred to as G856-6811, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity based on available research findings.
The compound is characterized by the following chemical properties:
- Molecular Formula : C17H14N6O3S
- IUPAC Name : this compound
- SMILES Notation : Cc1cc(NC(CSc2nnc(N3)n2C(c2ccccc2)=CC3=O)=O)no1
The biological activity of G856-6811 is primarily attributed to its structural components that interact with various biological targets. The presence of the oxazole and triazole rings suggests potential interactions with enzymes and receptors involved in metabolic pathways. Preliminary studies indicate that the compound may exhibit antiviral and antimicrobial properties , although specific mechanisms remain to be fully elucidated.
Antiviral Activity
G856-6811 has been included in screening libraries aimed at identifying compounds with antiviral properties. It is part of an Antiviral HBV Library , indicating its potential efficacy against Hepatitis B virus (HBV) . However, detailed studies quantifying its antiviral potency are still lacking.
Antimicrobial Activity
The compound has shown promise in preliminary antimicrobial assays. In vitro testing has indicated that derivatives of similar structural frameworks exhibit significant activity against various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) tests have been performed on related compounds showing varying degrees of effectiveness against pathogens like Escherichia coli and Staphylococcus aureus .
Case Study 1: Antimicrobial Screening
In a study assessing the antimicrobial properties of related compounds, it was found that certain derivatives displayed notable activity against both gram-positive and gram-negative bacteria. The study utilized an agar well diffusion method to evaluate the effectiveness of these compounds . Although specific data for G856-6811 was not provided, its structural analogs suggest a similar potential.
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted on structurally similar compounds to predict their binding affinities to target proteins. These studies suggest that the carbonyl group and sulfur moiety in G856-6811 could facilitate strong interactions with active sites of relevant enzymes . Such interactions are crucial for the compound's biological activity and warrant further investigation.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C17H14N6O3S |
| IUPAC Name | N-(5-methyl-1,2-oxazol-3-yl)-... |
| Antiviral Library Inclusion | Yes (HBV Library) |
| Antimicrobial Activity | Promising (based on analogs) |
| MIC Testing | Varies among related compounds |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related analogs, emphasizing substituent variations, synthesis routes, and biological activities:
Key Observations:
Structural Variations: The triazolo-pyrimidinone core in the target compound distinguishes it from triazinone (CAS 869068-61-1) or sulfonamide (flumetsulam) analogs. This core may enhance π-π stacking interactions in biological targets compared to triazinones . The 5-methyloxazole group improves metabolic stability over furan-containing analogs () but may reduce polarity compared to pyrazole derivatives .
Synthetic Routes: Most analogs are synthesized via thiol-alkylation (e.g., reacting heterocyclic thiols with α-chloroacetamides) or condensation reactions (e.g., Paal-Knorr for pyrrole derivatives) . The target compound likely follows similar protocols, with possible use of cesium carbonate/DMF for coupling (as in ) .
Biological Activities :
- Anti-exudative activity in furan-triazole analogs () suggests the sulfanylacetamide bridge may modulate inflammatory pathways. The target compound’s phenyl group could further enhance lipophilicity and membrane permeability .
- Pesticidal activity in flumetsulam () highlights the role of triazolo-heterocycles in agrochemical design, though substituent choice (e.g., sulfonamide vs. acetamide) dictates target specificity .
Unresolved Questions: The 7-oxo group in the triazolo-pyrimidinone core may influence solubility or hydrogen-bonding capacity, but comparative data are lacking. No direct evidence exists for the target compound’s pharmacokinetics or toxicity, necessitating further study.
Q & A
Q. What are the key steps in synthesizing N-(5-methyl-1,2-oxazol-3-yl)-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with precursors containing triazole and pyrimidine moieties. Key steps include:
- Core Formation : Construction of the triazolo[4,3-a]pyrimidin-7-one core via cyclization reactions under controlled pH and temperature .
- Sulfanyl Acetamide Introduction : Thiolation reactions (e.g., nucleophilic substitution) to attach the sulfanyl acetamide group, monitored by thin-layer chromatography (TLC) .
- Final Functionalization : Coupling with the 5-methyl-1,2-oxazol-3-amine moiety via amide bond formation, optimized using carbodiimide-based coupling agents .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Use orthogonal analytical techniques:
- NMR Spectroscopy : H and C NMR to verify substituent positions and confirm bond formation (e.g., acetamide linkage) .
- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight and detect impurities .
- HPLC-PDA : Purity assessment (>95%) via reverse-phase chromatography with photodiode array detection .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
- Methodological Answer : Apply Design of Experiments (DoE) principles:
- Parameter Screening : Test variables (temperature, solvent polarity, catalyst loading) using fractional factorial designs .
- Flow Chemistry : Continuous-flow reactors to enhance heat/mass transfer and reduce side reactions, as demonstrated in triazolo-pyrimidine syntheses .
- In Situ Monitoring : Real-time FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
Q. How to resolve contradictions in bioactivity data across different assays?
- Methodological Answer : Use orthogonal validation strategies :
-
Target-Specific Assays : Compare results from enzyme inhibition (e.g., kinase assays) vs. cell-based viability tests to isolate off-target effects .
-
Structural Analog Comparison : Cross-reference bioactivity with structurally similar compounds (Table 1) to identify critical pharmacophores .
Table 1: Bioactivity Comparison of Structural Analogs
Compound Name Key Structural Variation IC50 (Target A) IC50 (Target B) Parent Compound (Target) Triazolo-pyrimidine core 12 nM >1 µM Analog 1 (Methyl → Ethyl) Alkyl chain elongation 45 nM 850 nM Analog 2 (Phenyl → Pyridyl) Aromatic substitution 8 nM 320 nM
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in this compound class?
- Methodological Answer : Combine computational and experimental approaches :
- Molecular Docking : Predict binding modes to targets (e.g., ATP-binding pockets) using software like AutoDock Vina .
- Proteolytic Stability Assays : Evaluate metabolic stability by incubating with liver microsomes to guide SAR for in vivo efficacy .
- Crystallography : Co-crystallize the compound with its target protein to resolve binding interactions at atomic resolution .
Q. How to investigate the reactivity of the sulfanyl acetamide moiety under physiological conditions?
- Methodological Answer : Conduct pH-dependent stability studies :
- Kinetic Analysis : Monitor degradation rates in buffers (pH 2–9) via LC-MS to identify labile bonds .
- Radical Scavenging Assays : Test susceptibility to oxidative stress using hydrogen peroxide or cytochrome P450 enzymes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
